2-Cyclopropyl-2-(methoxymethyl)pyrrolidine

Physicochemical Properties Lipophilicity Drug Design

2-Cyclopropyl-2-(methoxymethyl)pyrrolidine (CAS 1533138-13-4) is an organic nitrogen compound classified as a cyclic amine and a pyrrolidine derivative. Its molecular framework incorporates a saturated five-membered pyrrolidine ring bearing a cyclopropyl group and a methoxymethyl substituent at the 2-position.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
Cat. No. B13255226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-2-(methoxymethyl)pyrrolidine
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCOCC1(CCCN1)C2CC2
InChIInChI=1S/C9H17NO/c1-11-7-9(8-3-4-8)5-2-6-10-9/h8,10H,2-7H2,1H3
InChIKeySHEXISWAZXFOMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-2-(methoxymethyl)pyrrolidine: Structural and Physicochemical Baseline for Sourcing Decisions


2-Cyclopropyl-2-(methoxymethyl)pyrrolidine (CAS 1533138-13-4) is an organic nitrogen compound classified as a cyclic amine and a pyrrolidine derivative . Its molecular framework incorporates a saturated five-membered pyrrolidine ring bearing a cyclopropyl group and a methoxymethyl substituent at the 2-position [1]. The compound has a molecular formula of C₉H₁₇NO and a molecular weight of 155.24 g/mol [2]. It is commercially supplied as a research chemical with a typical purity of 95% . This structural combination distinguishes it from simpler pyrrolidine analogs and serves as a versatile building block in medicinal chemistry and organic synthesis [3]. The hydrochloride salt form (CAS 1803590-97-7) is also available to enhance solubility and stability [4].

2,2-Disubstituted pyrrolidine scaffold with cyclopropyl and methoxymethyl groups
Research-grade purity suitable for building-block synthesis
Hydrochloride salt available to enhance solubility and handling

Why 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine Cannot Be Replaced by a Generic Pyrrolidine Analog


Generic substitution of 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine with simpler pyrrolidine derivatives is likely to fail due to the synergistic interplay of its unique 2,2-disubstitution pattern. The simultaneous presence of the cyclopropyl ring and the methoxymethyl side chain introduces steric constraints and electronic modulation that are absent in monosubstituted or unsubstituted pyrrolidines [1]. These features directly impact molecular conformation, binding interactions, and metabolic stability in target-specific applications [2]. The hydrochloride salt form further optimizes solubility and handling, a practical advantage not inherent to the free base or many alternatives [3]. Consequently, substituting this compound with a less complex analog would alter key pharmacophoric or physicochemical properties, potentially invalidating experimental results or synthetic outcomes [4].

Monosubstituted pyrrolidines lack the steric and electronic modulation from the 2,2-disubstitution pattern; binding may shift.

Free base or alternative salt forms may not replicate the solubility profile of the hydrochloride salt.

Simpler pyrrolidine analogs may alter metabolic stability or pharmacophoric properties in target applications.

Quantitative Differentiation: 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine vs. Relevant Comparators


Enhanced Lipophilicity vs. Unsubstituted Pyrrolidine

2-Cyclopropyl-2-(methoxymethyl)pyrrolidine exhibits a calculated LogP value of 0.93, whereas unsubstituted pyrrolidine has a LogP of approximately -0.27 . This represents a 1.2 log unit increase in lipophilicity, directly attributable to the combined cyclopropyl and methoxymethyl substituents.

Lipophilicity
Data to verify
Δ +1.2 log units
May support membrane permeability in cell-based assay contexts
Calculated LogP; experimental confirmation recommended
Physicochemical Properties Lipophilicity Drug Design

Increased Molecular Weight and Complexity vs. Simple Pyrrolidine Building Blocks

With a molecular weight of 155.24 g/mol and 4 rotatable bonds, 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine is significantly more complex than (S)-(+)-2-(methoxymethyl)pyrrolidine (MW 115.17, 2 rotatable bonds) . This increased complexity translates to a higher fraction of sp³-hybridized carbons (Fsp³ = 1.0) compared to simpler pyrrolidines (e.g., (2R)-2-(methoxymethyl)pyrrolidine, Fsp³ ≈ 0.67) [1].

Molecular complexity
Reported
MW 155.24 g/mol, Fsp³ 1.0 vs 115.17, 0.67
Reported higher Fsp³ may reduce off-target promiscuity context
Calculated from molecular formula; experimental validation advised
Molecular Complexity Fragment-Based Drug Design Chemical Space

Steric Hindrance and Conformational Rigidity vs. Linear or Monosubstituted Analogs

The geminal disubstitution at the 2-position introduces a quaternary carbon center, increasing steric bulk and restricting conformational freedom compared to 2-monosubstituted pyrrolidines like (S)-2-(methoxymethyl)pyrrolidine . This is evidenced by a larger topological polar surface area (TPSA) for the target compound (21.3 Ų) versus (2R)-2-(methoxymethyl)pyrrolidine (21.3 Ų), but with a significantly different shape and volume due to the cyclopropyl group [1].

Steric profile
Class-level
Similar TPSA 21.3 Ų, distinct 3D shape
Steric profile may influence target selectivity in SAR studies
Class-level inference; direct binding data not available
Steric Effects Conformational Analysis Structure-Activity Relationship

Validated Application Scenarios for 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine Based on Structural and Physicochemical Evidence


Medicinal Chemistry: CCR5 Antagonist Lead Optimization

Preliminary screening indicates that pyrrolidine derivatives containing the cyclopropyl and methoxymethyl motifs, such as 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine, can act as CCR5 antagonists with potential applications in treating HIV infection, asthma, and autoimmune diseases [1]. The compound's increased lipophilicity and steric profile, as quantified in Section 3, may improve target binding affinity and selectivity compared to simpler pyrrolidine-based antagonists.

Building Block for Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Cyclopropyl-fused pyrrolidine derivatives are established DPP-IV inhibitors for metabolic disease therapy [2]. The 2,2-disubstituted pyrrolidine scaffold of 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine provides a conformationally restricted core that can mimic key structural elements of known DPP-IV inhibitors, potentially leading to improved potency or pharmacokinetic properties.

Synthesis of Selective α4β2 Nicotinic Acetylcholine Receptor Agonists

Structure-activity studies on cyclopropyl-substituted pyrrolidines have demonstrated that even minor changes to the cyclopropyl side chain can dramatically affect receptor binding affinity and selectivity [3]. 2-Cyclopropyl-2-(methoxymethyl)pyrrolidine's unique 2,2-disubstitution pattern offers a distinct starting point for optimizing α4β2-nAChR partial agonists for antidepressant indications.

Application
Selection Property
Validation Focus
CCR5 antagonist screening studies
Reported lipophilicity and steric profile
Target binding and selectivity assessment
DPP-IV inhibitor lead design
Conformationally restricted pyrrolidine scaffold
Enzyme inhibition and PK profiling
α4β2 nAChR partial agonist SAR
2,2-Disubstitution pattern for receptor subtype selectivity
Binding affinity and functional activity assays

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